Human DHP-I Stability: An Oral Carbapenem Not Requiring a Cilastatin-like Co-Administered Inhibitor
The active metabolite of CS-834, R-95867, is inherently stable to hydrolysis by human renal dehydropeptidase-I (DHP-I), the enzyme that rapidly inactivates imipenem. This intrinsic stability eliminates the need for a co-administered DHP-I inhibitor like cilastatin, a mandatory requirement for the oral or parenteral use of imipenem [1].
| Evidence Dimension | Stability to Human Renal Dehydropeptidase-I (DHP-I) |
|---|---|
| Target Compound Data | Stable (no co-administration of DHP-I inhibitor required) |
| Comparator Or Baseline | Imipenem: Unstable (requires co-administration of the DHP-I inhibitor cilastatin for clinical use) |
| Quantified Difference | Qualitative difference; CS-834 active metabolite is stable while imipenem is rapidly hydrolyzed and inactivated. |
| Conditions | In vitro hydrolysis assays using porcine and human renal cortex preparations [1]. |
Why This Matters
This property confirms CS-834 as a true stand-alone oral carbapenem, providing a simpler experimental model compared to imipenem, which necessitates the inclusion of an additional variable (cilastatin).
- [1] NCATS Inxight Drugs. TACAPENEM. National Center for Advancing Translational Sciences (NCATS). View Source
